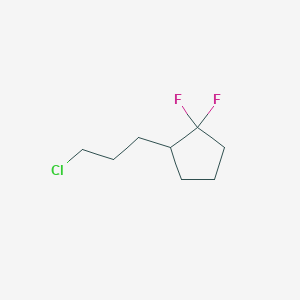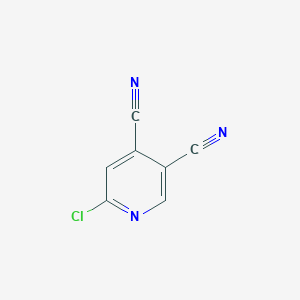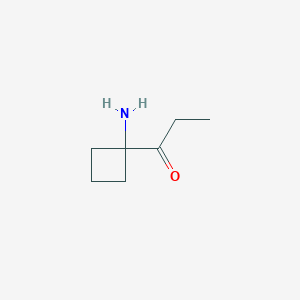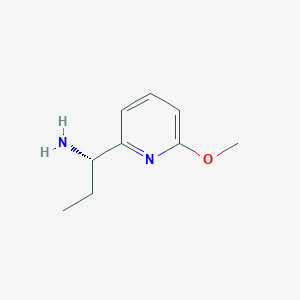
2-(3-Chloropropyl)-1,1-difluorocyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-1,1-difluorocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 3-chloropropyl group and two fluorine atoms at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-1,1-difluorocyclopentane typically involves the reaction of cyclopentane with 3-chloropropyl fluoride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction. The reaction conditions, including temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced technologies to ensure high efficiency and cost-effectiveness. The use of automated systems and real-time monitoring helps maintain consistent quality and safety standards during production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-1,1-difluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The double bonds in the cyclopentane ring can undergo addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted cyclopentane derivative, while oxidation can produce a cyclopentane ketone or alcohol.
Scientific Research Applications
2-(3-Chloropropyl)-1,1-difluorocyclopentane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-1,1-difluorocyclopentane involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
(3-Chloropropyl)trimethoxysilane: A compound with similar structural features but different functional groups.
Tris(chloropropyl) phosphate: Another chloropropyl-containing compound with distinct chemical properties and applications.
Uniqueness
2-(3-Chloropropyl)-1,1-difluorocyclopentane is unique due to the presence of both chlorine and fluorine atoms, which impart specific reactivity and stability to the compound. This combination of substituents makes it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C8H13ClF2 |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
2-(3-chloropropyl)-1,1-difluorocyclopentane |
InChI |
InChI=1S/C8H13ClF2/c9-6-2-4-7-3-1-5-8(7,10)11/h7H,1-6H2 |
InChI Key |
LXXGIHLWRUWFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-methyl-3-sulfanylidene-2H,3H-[1,2,4]triazolo[3,4-b][1,3]thiazole-6-carboxylate](/img/structure/B13149555.png)









![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)


![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
